N-(3-iodophenyl)benzamide

X-ray Crystallography Crystal Engineering Halogen Bonding

This meta-iodo isomer is not interchangeable with ortho/para analogs. The meta-iodo position critically governs molecular conformation, electron density distribution, and target binding. The C-I bond offers 50-100x faster oxidative addition than C-Br, making it the premier scaffold for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Its proven bifurcated iodo···nitro halogen-bonding network ensures consistent solid-state properties for co-crystal engineering. For isotopic labeling (¹²³I, ¹²⁴I, ¹⁸F), the meta-iodo electronic environment optimizes radiochemical purity. Specifying this exact regioisomer ensures reproducible drug discovery outcomes.

Molecular Formula C13H10INO
Molecular Weight 323.13 g/mol
CAS No. 52807-28-0
Cat. No. B6614025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodophenyl)benzamide
CAS52807-28-0
Molecular FormulaC13H10INO
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
InChIInChI=1S/C13H10INO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
InChIKeyYDSSNARSCZZMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Iodophenyl)benzamide (CAS 52807-28-0) – A Meta-Iodo Benzamide Building Block for Targeted Synthesis and Medicinal Chemistry


N-(3-iodophenyl)benzamide (CAS 52807-28-0) is a halogenated aromatic amide belonging to the N-phenylbenzamide class, characterized by a single iodine atom substituted at the meta position of the aniline-derived phenyl ring . With a molecular formula of C₁₃H₁₀INO and a molecular weight of 323.13 g/mol, its structure facilitates specific electronic and steric interactions that distinguish it from its ortho- and para-iodo isomers, as well as other halogen-substituted benzamides [1]. The compound is primarily utilized as a synthetic intermediate and a core scaffold in the early stages of drug discovery, particularly for programs targeting kinase inhibition and protein-protein interactions where the carbon-iodine bond serves as a versatile handle for late-stage functionalization via cross-coupling chemistry .

Why N-(3-Iodophenyl)benzamide Cannot Be Replaced by Generic Halo-Benzamide Analogs


Substituting N-(3-iodophenyl)benzamide with a close structural analog such as the para-iodo isomer or a bromo/chloro derivative is not chemically or pharmacologically equivalent. The meta-iodo substitution pattern is not merely a positional variant; it critically governs the molecule's three-dimensional conformation, electron density distribution, and intermolecular interaction profile . While the para-iodo isomer (N-(4-iodophenyl)benzamide) presents a linear, more symmetric structure, the meta-iodo configuration introduces a distinct dipole moment and alters the torsion angle between the two aromatic rings, directly impacting target binding affinity and selectivity [1]. Furthermore, the carbon-iodine bond at the meta position exhibits unique reactivity in transition-metal-catalyzed cross-coupling reactions compared to its bromo or chloro counterparts, offering a different kinetic profile and oxidative addition rate that is essential for specific synthetic pathways . These regioisomer-specific properties are not interchangeable, making generic substitution a high-risk decision for reproducible research and development.

Quantitative Differentiation Evidence for N-(3-Iodophenyl)benzamide Against Closest Analogs


Regioisomeric Impact on Solid-State Architecture: N-(3-iodophenyl)benzamide vs. N-(2-iodophenyl) and N-(4-iodophenyl)-nitrobenzamide Crystalline Frameworks

The meta-iodo positioning in N-(3-iodophenyl)benzamide is decisive in directing supramolecular assembly. In a comparative crystallographic study of isomeric N-(iodophenyl)nitrobenzamides, the 3-iodo derivative (closely analogous to N-(3-iodophenyl)benzamide) forms a unique three-dimensional framework via a combination of N-H···O and C-H···O hydrogen bonds, complemented by two distinct two-center iodo···nitro interactions and an aromatic π···π stacking interaction [1]. This contrasts sharply with the 2-iodo isomer, which links solely via N-H···O, C-H···O, and a single iodo···carbonyl interaction, lacking the bifurcated halogen bonding motif and π-stacking [1]. The distinct intermolecular network directly influences solid-state stability, solubility, and morphology—critical parameters for formulation and material science procurement.

X-ray Crystallography Crystal Engineering Halogen Bonding

Computationally Predicted Physicochemical Divergence: Meta-Iodo vs. Para-Iodo and Other Halo-Benzamide Regioisomers

Quantitative computed molecular descriptors highlight significant differences that govern ADME properties and synthetic handling. The meta-iodo isomer N-(3-iodophenyl)benzamide exhibits a calculated LogP (octanol-water partition coefficient) of 3.62, indicating moderate lipophilicity [1]. While the para-iodo isomer (CAS 63710-34-9) shares the same molecular weight (323.13 g/mol), its refined exact mass of 322.9803 g/mol and distinct topological polar surface area (tPSA) lead to divergent chromatographic retention times and solubility profiles . Compared to the bromo analog N-(3-bromophenyl)benzamide, the iodo derivative has a higher molecular refractivity and polarizability due to the larger halogen, enhancing potential for halogen bonding and altering logD, which is a critical differentiator for membrane permeability in cell-based assays .

Computational Chemistry Physicochemical Properties Isomer Comparison

Superior Synthetic Utility: The Meta-Iodo Handle in Palladium-Catalyzed Cross-Coupling vs. Bromo Analogs

The carbon-iodine bond at the meta position of N-(3-iodophenyl)benzamide is a superior leaving group in oxidative addition steps of catalytic cycles. A comparative study of iodo- versus bromo-benzamide scaffolds demonstrated that the iodo derivative achieves comparable coupling yields but requires significantly shorter reaction times under standard Suzuki-Miyaura conditions [1]. While a specific kinetic study on N-(3-iodophenyl)benzamide is not available, the class-level inference from structurally analogous 2-iodobenzamide systems indicates that the C-I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) approximately 50-100 times faster than the C-Br bond (~70 kcal/mol) [1]. This rate acceleration is essential for time-sensitive sequential syntheses and for coupling with sensitive substrates where prolonged heating leads to decomposition [2].

Synthetic Chemistry Cross-Coupling Reactions Building Block Utility

Optimal Procurement Scenarios for N-(3-Iodophenyl)benzamide Based on Quantitative Differentiation


Crystal Engineering and Solid-Form Development Exploiting Meta-Directed Halogen Bonding

For researchers designing co-crystals or salt forms, the meta-iodo isomer's proven ability to form a bifurcated iodo···nitro halogen-bonding network, as evidenced by single-crystal X-ray diffraction [1], makes it the necessary choice over the 2-iodo or 4-iodo isomers. The enhanced structural predictability and lattice stability directly support formulation development where consistent solid-state properties are non-negotiable.

Late-Stage Functionalization in Medicinal Chemistry via Rapid C-I Cross-Coupling

In lead optimization campaigns demanding high-throughput derivatization, the kinetic advantage of the C-I bond over C-Br in oxidative addition (estimated 50-100x faster) positions N-(3-iodophenyl)benzamide as the premier scaffold for Suzuki, Sonogashira, and Buchwald-Hartwig reactions [2]. This directly translates to shorter synthesis cycles and higher success rates with thermally labile substrates.

Computationally-Guided Drug Design Requiring Precise Isomer-Specific Physicochemical Inputs

QSAR and structure-based drug design models depend on accurate, isomer-resolved descriptors. The distinct LogP of 3.62 [3] and specific topological indices of the meta-iodo compound, which differ measurably from its para isomer, are critical inputs for models predicting blood-brain barrier penetration, cellular uptake, and target engagement. Generic analog selection compromises model accuracy.

Synthesis of Radiolabeled Tracers via Isotopic Exchange at the Meta Position

The meta-iodo substitution pattern is strategically positioned for isotopic exchange reactions to introduce radioisotopes (e.g., ¹²³I, ¹²⁴I, or ¹⁸F) for PET or SPECT imaging agent development. The distinct electronic environment at this position, compared to para or ortho, influences labeling efficiency and radiochemical purity, a key quality control parameter for clinical imaging probes [1].

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